2-[5-Chloro-1-(1-prop-2-enoylpiperidine-4-carbonyl)-2,3-dihydroindol-3-yl]-N,N-dimethylacetamide
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Overview
Description
2-[5-Chloro-1-(1-prop-2-enoylpiperidine-4-carbonyl)-2,3-dihydroindol-3-yl]-N,N-dimethylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted indole ring, a piperidine moiety, and a dimethylacetamide group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Chloro-1-(1-prop-2-enoylpiperidine-4-carbonyl)-2,3-dihydroindol-3-yl]-N,N-dimethylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Piperidine Introduction: The piperidine moiety is introduced through a nucleophilic substitution reaction, where the chloro-substituted indole reacts with a piperidine derivative.
Acylation: The final step involves the acylation of the piperidine-indole intermediate with dimethylacetamide using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-Chloro-1-(1-prop-2-enoylpiperidine-4-carbonyl)-2,3-dihydroindol-3-yl]-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-[5-Chloro-1-(1-prop-2-enoylpiperidine-4-carbonyl)-2,3-dihydroindol-3-yl]-N,N-dimethylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[5-Chloro-1-(1-prop-2-enoylpiperidine-4-carbonyl)-2,3-dihydroindol-3-yl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- **2-[5-Chloro-1-(1-prop-2-enoylpiperidine-4-carbonyl)-2,3-dihydroindol-3-yl]-N,N-dimethylacetamide
- 2-[5-Bromo-1-(1-prop-2-enoylpiperidine-4-carbonyl)-2,3-dihydroindol-3-yl]-N,N-dimethylacetamide
- 2-[5-Fluoro-1-(1-prop-2-enoylpiperidine-4-carbonyl)-2,3-dihydroindol-3-yl]-N,N-dimethylacetamide
Uniqueness
The uniqueness of this compound lies in its specific chloro substitution, which can significantly influence its chemical reactivity and biological activity compared to its bromo and fluoro analogs. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-[5-chloro-1-(1-prop-2-enoylpiperidine-4-carbonyl)-2,3-dihydroindol-3-yl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-4-19(26)24-9-7-14(8-10-24)21(28)25-13-15(11-20(27)23(2)3)17-12-16(22)5-6-18(17)25/h4-6,12,14-15H,1,7-11,13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLCKRRYGKKZMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1CN(C2=C1C=C(C=C2)Cl)C(=O)C3CCN(CC3)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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